Butoxypentachlorobenzene

Description

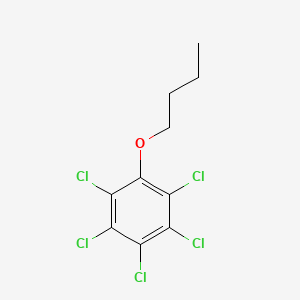

Butoxypentachlorobenzene (C10H9Cl5O) is a polychlorinated aromatic compound featuring a benzene ring substituted with a butoxy group (-OC4H9) and five chlorine atoms. Its structure combines the hydrophobicity of chlorinated benzenes with the moderate polarity imparted by the ether-linked butyl chain.

Properties

CAS No. |

90842-58-3 |

|---|---|

Molecular Formula |

C10H9Cl5O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

1-butoxy-2,3,4,5,6-pentachlorobenzene |

InChI |

InChI=1S/C10H9Cl5O/c1-2-3-4-16-10-8(14)6(12)5(11)7(13)9(10)15/h2-4H2,1H3 |

InChI Key |

WZEKHHYDVVXEED-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CCCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Other CAS No. |

90842-58-3 |

Synonyms |

CP 205 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pentachlorobenzene (C6HCl5)

- Structural Differences : Lacks the butoxy group, containing only five chlorine atoms on the benzene ring.

- Physicochemical Properties :

- Higher volatility due to the absence of the bulky butoxy substituent.

- Lower solubility in polar solvents compared to butoxypentachlorobenzene.

- Environmental Persistence : Both compounds are highly persistent, but pentachlorobenzene is more likely to bioaccumulate in lipid-rich tissues due to its smaller molecular size .

Polychlorinated Biphenyls (PCBs)

- Structural Differences : PCBs consist of two benzene rings with varying chlorine substitutions, whereas this compound has a single benzene ring with an alkoxy group.

- Toxicity: PCBs are well-documented carcinogens and endocrine disruptors. This compound’s toxicity profile is less studied, but the presence of the butoxy group may reduce bioavailability compared to fully chlorinated PCBs .

- Applications : PCBs were historically used in electrical equipment, while this compound’s applications remain speculative without direct evidence.

1-(Butan-2-yl)-2-chlorobenzene (C10H13Cl)

- Structural Differences : Contains a single chlorine atom and a branched butyl chain instead of the pentachlorinated structure and linear butoxy group.

- Reactivity : The absence of multiple chlorine atoms reduces its environmental persistence compared to this compound. Its lower molecular weight also increases volatility .

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Boiling Point (°C) | Log Kow | Water Solubility (mg/L) |

|---|---|---|---|---|

| This compound | C10H9Cl5O | ~300 (estimated) | ~5.8 | <1 (estimated) |

| Pentachlorobenzene | C6HCl5 | 277 | 5.03 | 0.55 |

| PCB-1260 (typical PCB) | C12H4Cl6 | 365–420 | 6.8–7.5 | <0.1 |

| 1-(Butan-2-yl)-2-chlorobenzene | C10H13Cl | 210–215 | 3.5 | 12.5 |

Notes: Log Kow values indicate octanol-water partition coefficients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.